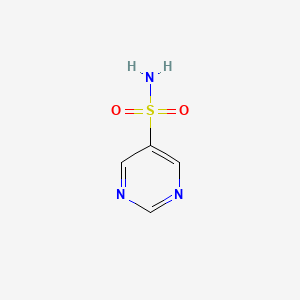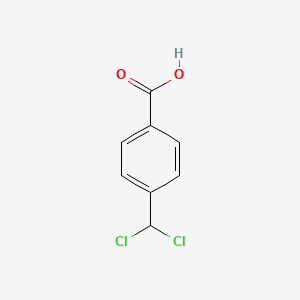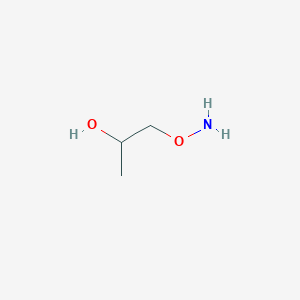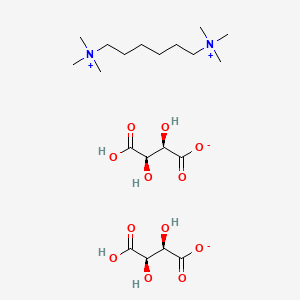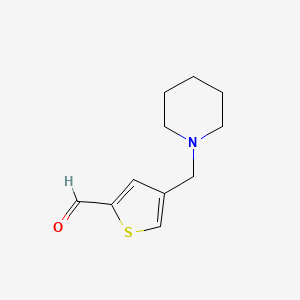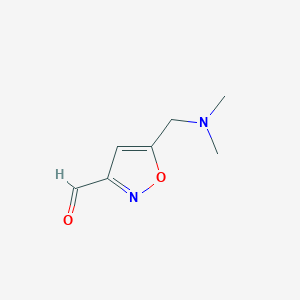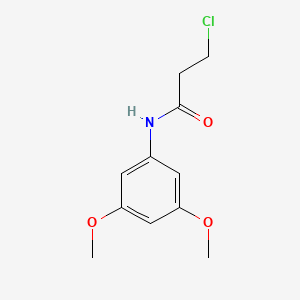
6-(3,4-ジヒドロ-2H-ピロール-5-イル)キノリン
概要
説明
6-(3,4-Dihydro-2H-pyrrol-5-yl)quinoline is a heterocyclic compound that features both a quinoline and a pyrrole ring
科学的研究の応用
6-(3,4-Dihydro-2H-pyrrol-5-yl)quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors
作用機序
Target of Action
Similar compounds have been evaluated for their antileishmanial efficacy , suggesting potential targets within the Leishmania species
Biochemical Pathways
Given the potential antileishmanial activity , it may interfere with pathways essential for the survival or replication of Leishmania species
Pharmacokinetics
A related compound demonstrated stability in both simulated gastric fluid and simulated intestinal fluid , suggesting potential bioavailability. More comprehensive pharmacokinetic studies are needed to fully understand the ADME properties of this compound.
Result of Action
Based on the potential antileishmanial activity , it may lead to the death or inhibition of Leishmania species
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dihydro-2H-pyrrol-5-yl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of a quinoline derivative with a pyrrole precursor, followed by cyclization and purification steps. The reaction conditions often involve the use of solvents such as tetrahydrofuran and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 6-(3,4-dihydro-2H-pyrrol-5-yl)quinoline may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
6-(3,4-Dihydro-2H-pyrrol-5-yl)quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, to introduce various substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce halogen or alkyl groups to the pyrrole ring.
類似化合物との比較
Similar Compounds
Quinoline: A simpler structure without the pyrrole ring, used in antimalarial drugs.
Pyrrole: A basic heterocyclic compound that forms the core of many biologically active molecules.
Indole: Another heterocyclic compound with a structure similar to pyrrole but fused with a benzene ring, known for its presence in many natural products
Uniqueness
6-(3,4-Dihydro-2H-pyrrol-5-yl)quinoline is unique due to its combination of quinoline and pyrrole rings, which imparts distinct chemical and biological properties
特性
IUPAC Name |
6-(3,4-dihydro-2H-pyrrol-5-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-3-10-9-11(12-4-2-8-14-12)5-6-13(10)15-7-1/h1,3,5-7,9H,2,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPOJJPFEQXKLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C2=CC3=C(C=C2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587624 | |
| Record name | 6-(3,4-Dihydro-2H-pyrrol-5-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847248-44-6 | |
| Record name | 6-(3,4-Dihydro-2H-pyrrol-5-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






